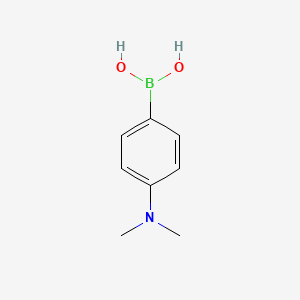

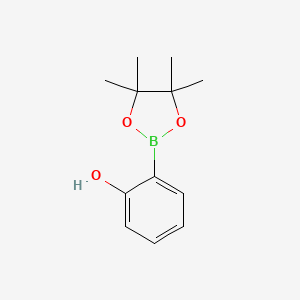

2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノール

概要

説明

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that is part of a class of compounds known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves catalytic processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was performed using Pd-catalyzed borylation of aryl bromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . These methods highlight the importance of transition metal catalysis in the formation of boron-containing compounds.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often elucidated using single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . The crystal structure of another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was also solved, revealing a tetracoordinated boron atom . These studies demonstrate the diverse structural possibilities for boron-containing compounds and their potential reactivity.

Chemical Reactions Analysis

Boron-containing compounds like those discussed in the papers are known for their reactivity in various chemical transformations. The presence of the boron atom allows for unique interactions and reactivity patterns not found in purely organic compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins indicates the potential for boron compounds to participate in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be studied using computational methods such as density functional theory (DFT). For instance, DFT was used to study the molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, revealing insights into its physicochemical properties . These computational studies complement experimental techniques and provide a deeper understanding of the properties of these compounds.

科学的研究の応用

インドロ融合複素環系阻害剤の合成

この化合物は、C型肝炎のポリメラーゼ酵素のインドロ融合複素環系阻害剤の合成における反応剤として用いられます 。これは、C型肝炎の新しい治療薬の開発が主要な研究分野である医薬品化学の分野において重要です。

π相互作用と電子構造の研究

この化合物は、サブフタロシアニン-ホウ酸塩架橋フェロセン-フラーレン複合体のπ相互作用、電子構造、および過渡的UV吸収の研究に用いられます 。これらの研究は、これらの複雑な分子の特性とそのような材料科学やナノテクノロジーなどの分野における潜在的な用途を理解するために重要です。

サブフタロシアニンと縮合環ニコチン誘導体の合成

2-ヒドロキシフェニルボロン酸ピナコールエステルは、サブフタロシアニンと縮合環ニコチン誘導体の合成に用いられます 。これらの誘導体は、有機エレクトロニクスやオプトエレクトロニクスで潜在的な用途があります。

鈴木・宮浦カップリング-トリフレーションシーケンス

この化合物は、ヒドロキシル化オリゴアレーンホスフィンの合成のための鈴木・宮浦カップリング-トリフレーションシーケンス、還元、および塩形成に用いられます 。これは、複雑な有機化合物の合成における重要なプロセスです。

鈴木カップリング化学で広く使用されています

2-ヒドロキシフェニルボロン酸ピナコールエステルは、鈴木カップリング化学で広く使用されています 。鈴木反応は、炭素-炭素結合を形成するために用いられる、パラジウム触媒によるクロスカップリング反応の一種です。それは有機化学における強力なツールです。

スルフィンアミド誘導体の調製

関連する化合物であるフェニルボロン酸ピナコールエステルは、ジエチルアミノスルフルトリフルオリド(DAST)およびフェニルトリフルオロホウ酸カリウムと反応させることによって、スルフィンアミド誘導体の調製に用いることができます 。スルフィンアミドは、その生物活性のために医薬品化学の分野で重要です。

Safety and Hazards

The compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off with plenty of water and medical help should be sought . It should be stored away from flammable materials and high-temperature sources . The compound should be sealed and stored in a dry, cool place .

作用機序

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.

Action Environment

The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.

生化学分析

Biochemical Properties

It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other boronic acids and derivatives .

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLROJECCXBBKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370402 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269409-97-4 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。